3,6-Dihydro-2H-pyran-5-carbonyl chloride
Description
3,6-Dihydro-2H-pyran-5-carbonyl chloride is a cyclic acyl chloride characterized by a partially unsaturated pyran ring (3,6-dihydro-2H-pyran) fused with a reactive carbonyl chloride group at the 5-position. This compound belongs to the class of heterocyclic acyl chlorides, which are widely utilized in organic synthesis as acylating agents due to their high electrophilicity. The dihydropyran moiety introduces steric and electronic effects that modulate reactivity compared to linear or fully saturated analogues. Acyl chlorides of this type are typically employed in nucleophilic acyl substitution reactions, enabling the introduction of pyran-containing motifs into pharmaceuticals, agrochemicals, or polymers.
Properties
CAS No. |
133609-62-8 |
|---|---|
Molecular Formula |
C6H7ClO2 |
Molecular Weight |
146.57 g/mol |
IUPAC Name |
3,6-dihydro-2H-pyran-5-carbonyl chloride |
InChI |
InChI=1S/C6H7ClO2/c7-6(8)5-2-1-3-9-4-5/h2H,1,3-4H2 |
InChI Key |
REOBYVOZNUNDJW-UHFFFAOYSA-N |
SMILES |
C1COCC(=C1)C(=O)Cl |
Canonical SMILES |
C1COCC(=C1)C(=O)Cl |
Synonyms |
2H-Pyran-3-carbonyl chloride, 5,6-dihydro- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Properties of Selected Acyl Chlorides
Stability and Handling
Acyl chlorides are generally moisture-sensitive, requiring anhydrous handling. The dihydropyran ring may confer partial stabilization against hydrolysis compared to linear analogues, though this hypothesis is untested in the provided literature. Compounds like those in , which possess hydroxylated pyran systems, demonstrate drastically different stability profiles due to hydrogen bonding and reduced electrophilicity .
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